N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
This compound features a benzothiazole core fused with a dihydrothiazole ring, substituted at position 6 with a fluorine atom and at position 3 with a 2-methoxyethyl group. The Z-configuration of the exocyclic imine ensures planar geometry, while the furan-2-carboxamide moiety introduces a heterocyclic amide linkage.
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-20-8-6-18-11-5-4-10(16)9-13(11)22-15(18)17-14(19)12-3-2-7-21-12/h2-5,7,9H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNWMAVGSLHNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the furan-2-carboxamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and furan ring contribute to its binding affinity and specificity. The fluoro substituent may enhance its stability and reactivity. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with benzothiazole-based analogs from the literature, focusing on structural features, synthetic methodologies, and inferred physicochemical properties.
Structural Analogues from Medicinal Chemistry Research
describes benzothiazole-3-carboxamides with thiazolidinone rings and halogenated aryl substituents, such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h). Key differences include:
- Core Structure: The target compound lacks the thiazolidinone ring present in analogs, replacing it with a dihydrobenzothiazole system.
- Synthesis Yields : reports yields ranging from 37% (for 4i, with 2-chloro-6-fluorophenyl) to 70% (for 4g, with 4-chlorophenyl), suggesting that electron-withdrawing substituents (e.g., Cl, F) may influence reaction efficiency. The target compound’s methoxyethyl group, being electron-donating, could similarly modulate synthetic accessibility, though direct yield data are unavailable .
Patent-Based Benzothiazole Acetamides
discloses benzothiazole acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which share the benzothiazole-amide backbone but differ in substitution patterns:
- Trifluoromethyl Group : The patent compounds feature a CF₃ group at position 6 of the benzothiazole, which typically enhances metabolic stability and binding affinity through hydrophobic interactions. In contrast, the target compound’s 6-fluoro substituent offers a balance between electronegativity and steric bulk .
- This could influence solubility or target selectivity .
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding: highlights the role of hydrogen bonding in crystal packing and solubility.
Key Research Findings and Implications
Substituent Effects : Halogenated aryl groups (Cl, F) in analogs correlate with higher lipophilicity and variable synthetic yields, whereas alkoxy groups (e.g., methoxyethyl) may improve aqueous solubility .
Synthetic Challenges : Electron-withdrawing groups (e.g., CF₃, Cl) may complicate synthesis, as seen in lower yields for heavily halogenated derivatives in .
Biological Activity
N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a synthetic organic compound characterized by its complex structure that includes a benzothiazole ring, a furan ring, and a fluoro substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.44 g/mol. The presence of heteroatoms such as nitrogen and sulfur within its structure contributes to its unique reactivity and biological interactions.
Structural Representation
The structural complexity can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Ring | Provides biological activity through interaction with cellular targets |
| Furan Ring | Enhances solubility and stability |
| Fluoro Substituent | Increases reactivity and binding affinity |
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the benzothiazole core.
- Coupling reactions, often utilizing Suzuki–Miyaura coupling for carbon-carbon bond formation.
- Final assembly through amide bond formation.
Anticancer Activity
Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| A549 (Lung) | 8.78 ± 3.62 | High |
| MCF-7 (Breast) | 15.49 ± 0.07 | Moderate |
| HT-29 (Colorectal) | 19.94 ± 2.19 | Moderate |
These results suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Studies indicate that it can bind to DNA, particularly within the minor groove, affecting replication and transcription processes.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives similar to this compound:
- Study on Antitumor Activity : A study evaluated various benzothiazole derivatives for their anticancer properties using MTT assays across multiple cancer cell lines, revealing significant activity in compounds with similar structural features .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
